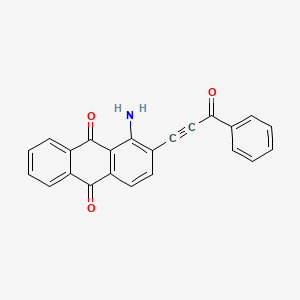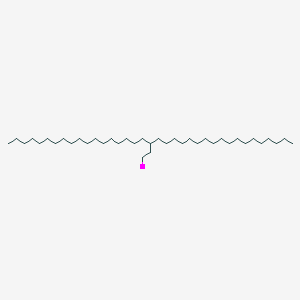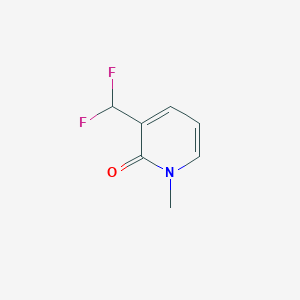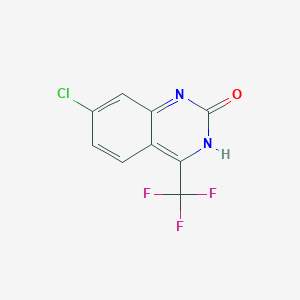![molecular formula C17H19N3O B13144536 (S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)
(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is a chiral compound that has garnered interest in various fields of scientific research. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. The isobutyl group attached to the oxazole ring adds to its structural complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Construction of the Oxazole Ring: The oxazole ring is formed via a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Isobutyl Group: The isobutyl group can be introduced through an alkylation reaction using an isobutyl halide.
Industrial Production Methods
In an industrial setting, the production of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The bipyridine moiety can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce dihydrooxazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions through the bipyridine moiety. This coordination can influence various molecular targets and pathways, such as enzyme activity and signal transduction processes. The oxazole ring and isobutyl group contribute to the compound’s overall reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the oxazole ring or isobutyl group.
4,4’-Bipyridine: Another bipyridine derivative lacking the oxazole ring and isobutyl group.
Oxazole: A basic oxazole ring structure without the bipyridine moiety or isobutyl group.
Uniqueness
(S)-2-([4,4’-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole is unique due to its combination of a bipyridine moiety, an oxazole ring, and an isobutyl group
Eigenschaften
Molekularformel |
C17H19N3O |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
(4S)-4-(2-methylpropyl)-2-(4-pyridin-4-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H19N3O/c1-12(2)9-15-11-21-17(20-15)16-10-14(5-8-19-16)13-3-6-18-7-4-13/h3-8,10,12,15H,9,11H2,1-2H3/t15-/m0/s1 |
InChI-Schlüssel |
VMUAQDYQCICZRS-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)C[C@H]1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
Kanonische SMILES |
CC(C)CC1COC(=N1)C2=NC=CC(=C2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 7-(aminomethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B13144457.png)











![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)

